![molecular formula C14H15BrN2O3 B2553407 Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate CAS No. 2490406-87-4](/img/structure/B2553407.png)
Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate
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Description
The compound "Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate" is a chemical entity that can be synthesized from related tert-butyl carbamate derivatives. These derivatives are of interest due to their potential applications in organic synthesis, pharmaceuticals, and materials science.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can be prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, which then behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, the synthesis of bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)amine from its tert-butyl carbamate derivative involves Suzuki cross-coupling reactions . Moreover, asymmetric Mannich reactions have been employed to synthesize chiral tert-butyl carbamate derivatives .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives can be elucidated using various spectroscopic techniques. High-resolution mass spectrometry, 1H and 13C-NMR, IR, and UV spectroscopy have been used to establish the structure of newly synthesized compounds . Additionally, computational methods such as density functional theory (DFT) can predict optimized geometric parameters and vibrational frequencies, which are in good agreement with experimental data .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives can undergo a range of chemical reactions. Acid hydrolysis of N-tert-butyl-2-oxo-4,5-diphenyl-4-oxazoline-3-carboxamide leads to the formation of various hydrolysis products . Thionyl chloride-mediated synthesis can be used to prepare tert-butyl carbamate with Boc-involved neighboring group participation . Furthermore, these derivatives can be used as intermediates in the synthesis of biologically active compounds, as demonstrated by the synthesis of an important intermediate for omisertinib .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The vibrational frequencies, bond lengths, and bond angles can be determined experimentally and theoretically, providing insights into the stability and reactivity of these compounds . The HOMO and LUMO energies, along with other molecular energy values, are also important for understanding the electronic properties relevant to their potential applications .
Scientific Research Applications
Synthesis and Catalysis
Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate and its derivatives are pivotal in the synthesis of various organic compounds. For instance, indium(III) halides have been demonstrated as highly efficient catalysts for the N-tert-butoxycarbonylation of amines using (Boc)2O, leading to the formation of N-tert-butylcarbamates in excellent yields under solvent-free conditions. This process is chemoselective and avoids competitive side reactions, highlighting the utility of tert-butylcarbamates in synthetic chemistry (Chankeshwara & Chakraborti, 2006).
Organic Synthesis Techniques
The compound and its related structures are used in organic synthesis, demonstrating their versatility. For example, tert-butyl carbazate, a related compound, serves as a precursor in the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles derivatives, showcasing a wide range of applications from the preparation of amides to the synthesis of heterocyclic compounds with potential biological activities (Ghoneim & Mohamed, 2013).
Chemical Transformations
Chemical transformations utilizing tert-butylcarbamate derivatives enable the creation of complex molecules. A notable application is the synthesis of 3-aminopropanoic acid derivatives through enantioselective routes involving electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, demonstrating the compound's role in synthesizing β-analogues of aromatic amino acids (Arvanitis et al., 1998).
Advanced Organic Chemistry
Further illustrating the compound's utility, studies on the reactivity of N-(3-thienyl)carbamates have used tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates as substrates for preparing thieno[3,2-b]pyrroles, showcasing advanced applications in the synthesis of heterocyclic compounds and exploring the nucleophilic participation of tert-butoxycarbonyl groups (Brugier, Outurquin, & Paulmier, 2001).
properties
IUPAC Name |
tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-14(2,3)20-13(18)16-12-11(8-19-17-12)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTZBNNVYZZTMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NOC=C1C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate |
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